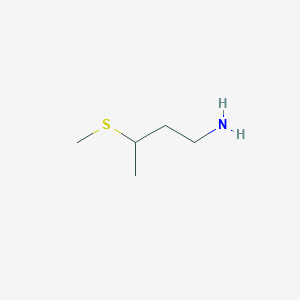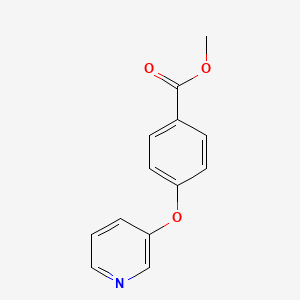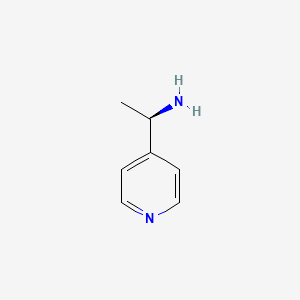
(R)-1-(4-Pyridyl)ethylamine
Vue d'ensemble
Description
“®-1-(4-Pyridyl)ethylamine” is a chemical compound with the CAS Number: 45682-36-8 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1R)-1-(4-pyridinyl)ethanamine . It is stored in a refrigerator and is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “®-1-(4-Pyridyl)ethylamine” is C7H10N2 . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“®-1-(4-Pyridyl)ethylamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 221.1±15.0 °C at 760 mmHg . The vapor pressure is 0.1±0.Applications De Recherche Scientifique
1. Catalysis and Synthesis
(R)-1-(4-Pyridyl)ethylamine derivatives are frequently used as ligands in catalytic reactions. For instance, bis(2-pyridyl)ethylamine (bpea) ligand is a precursor in the synthesis of dinuclear Ru complexes which are characterized for catalytically oxidizing water to molecular dioxygen using Ce(IV) as an oxidant (Mola et al., 2011). Furthermore, these complexes have been examined for their potential in cyclopropanation reactions as part of efforts to enhance the efficiency of chemical synthesis (Bianchini & Lee, 2000).
2. Biomolecule Functionalization
Pyridyl derivatives, including (R)-1-(4-Pyridyl)ethylamine, have been investigated for their role as bifunctional chelating agents, particularly in the labeling of biomolecules. These ligands have shown promising results in forming stable complexes that could be used in biomolecular labeling, providing a pathway for future applications in medical diagnostics and therapeutic treatments (Xia et al., 2009).
3. Molecular Engineering and Photoreactivity Control
The molecular structure of (R)-1-(4-Pyridyl)ethylamine derivatives can be engineered to exhibit specific properties. For instance, diarylethene derivatives with a (4-pyridyl)ethynyl group attached to hexatriene moieties have been shown to have their photoreactivity controlled upon quaternarization of the pyridine moieties. This finding is significant for the field of photochemistry, where controlling the photoreactivity of compounds is crucial for developing new materials and applications (Yumoto et al., 2008).
4. Material Science and Supramolecular Chemistry
In the realm of material science and supramolecular chemistry, (R)-1-(4-Pyridyl)ethylamine derivatives are part of the structural framework of certain compounds. These compounds display intriguing properties and are studied for their potential applications in magnetic materials and molecular electronics (Arora et al., 2011).
Propriétés
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Pyridyl)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



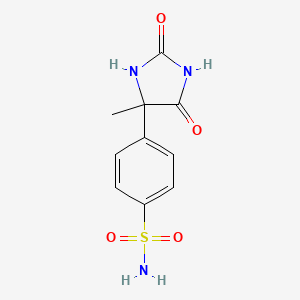
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)
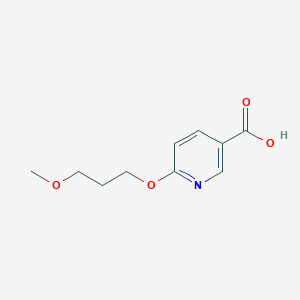


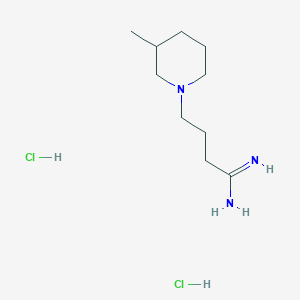
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
